2-Chloro-5-trifluoromethyl-benzamidine
Overview
Description
2-Chloro-5-trifluoromethyl-benzamidine is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzamidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-trifluoromethyl-benzamidine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-trifluoromethyl-benzonitrile.
Reduction: The nitrile group is reduced to an amidine group using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a suitable catalyst.
Purification: The product is purified through recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using high-pressure hydrogenation techniques. The use of continuous flow reactors can enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amidine group can be oxidized to form corresponding imidates or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Imidates or nitriles.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-5-trifluoromethyl-benzamidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-Chloro-5-trifluoromethyl-benzamidine exerts its effects is primarily through its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the study of proteases, where it can act as a competitive inhibitor.
Molecular Pathways: By inhibiting specific enzymes, the compound can modulate various biochemical pathways, potentially leading to therapeutic effects such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
2-Chloro-5-trifluoromethyl-benzonitrile: A precursor in the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine.
2-Chloro-5-trifluoromethyl-benzylamine: Another derivative with similar structural features but different functional groups.
2-Chloro-5-trifluoromethyl-benzamide: A related compound with an amide group instead of an amidine group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNUHHVQGLRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401715 | |
Record name | 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885963-61-1 | |
Record name | 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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